5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound that features an oxirane (epoxide) ring attached to a tetrahydronaphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of an appropriate precursor with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces diols. Substitution reactions result in a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as its interaction with biological molecules or its role in polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid: This compound also features an oxirane ring and is used in similar applications, such as organic synthesis and materials science.
4-3,4,5-tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid: Another compound with multiple oxirane rings, used in the development of robust metal-free leather.
Uniqueness
5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific structural features, which combine the reactivity of the oxirane ring with the stability and versatility of the tetrahydronaphthalenol core. This combination makes it particularly valuable in applications requiring both reactivity and stability .
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9,12,14H,1,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWAYRPEGXNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)OCC3CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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